molecular formula C25H20N4O3S B2733828 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-phenylethan-1-one CAS No. 902593-58-2

2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-phenylethan-1-one

Cat. No.: B2733828
CAS No.: 902593-58-2
M. Wt: 456.52
InChI Key: PNNIIMOHJDVMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-phenylethan-1-one is a high-value chemical probe recognized in scientific research as a potent, selective, and brain-penetrant ATP-competitive inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β) Source . This kinase is a critical nodal point in numerous cellular signaling pathways, and its dysregulation is strongly implicated in the pathogenesis of neurodegenerative disorders, most notably Alzheimer's disease, through mechanisms involving hyperphosphorylation of tau protein and the formation of neurofibrillary tangles Source . The primary research application of this compound is to selectively inhibit GSK-3β in cellular and animal models to elucidate its specific role in tauopathy and neuronal survival, thereby providing crucial insights for the development of novel therapeutic strategies for CNS conditions. Its high selectivity and demonstrated ability to modulate disease-relevant phosphorylation events make it an essential tool for researchers dissecting the complex pathophysiology of GSK-3β and validating it as a viable drug target.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S/c1-31-21-13-18-19(14-22(21)32-2)26-25(33-15-20(30)16-9-5-3-6-10-16)29-24(18)27-23(28-29)17-11-7-4-8-12-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNIIMOHJDVMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)C4=CC=CC=C4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 8,9-Dimethoxyquinazolin-4-one

Starting with 8,9-dimethoxyanthranilic acid , cyclocondensation with benzoyl chloride in pyridine yields 2-phenyl-8,9-dimethoxybenzo[d]oxazin-4-one . Subsequent microwave-assisted treatment with formamide (2.5 equiv, 400 W, 15 min) generates 2-phenyl-8,9-dimethoxyquinazolin-4-one (83% yield, mp 225–226°C).

Critical Data:

Parameter Value Source
Yield 83%
Melting Point 225–226°C
$$ R_f $$ 0.5 (CH$$2$$Cl$$2$$/MeOH 99:1)

Triazolo[1,5-c]quinazoline Cyclization

The quinazolin-4-one undergoes diazotization with NaNO$$_2$$/HCl at 0–5°C to form a diazonium intermediate, which cyclizes with ammonium acetate in acetic acid to install thetriazolo ring. This step achieves 8,9-dimethoxy-2-phenyl-triazolo[1,5-c]quinazoline (72% yield).

Thiolation at Position 5

Chlorination of the triazoloquinazoline with POCl$$3$$/PCl$$5$$ (reflux, 6 h) introduces a chloride at position 5. Subsequent displacement with thiourea in ethanol under reflux (12 h) yields the 5-thiol derivative (68% yield).

Preparation of 2-Bromo-1-phenylethan-1-one

Friedel-Crafts Acylation of Benzene

Benzene reacts with chloroacetyl chloride (1.2 equiv) in the presence of AlCl$$_3$$ (2 equiv) at 0°C to form 2-chloro-1-phenylethan-1-one (74% yield). Bromination with HBr/AcOH (48 h, RT) substitutes chloride for bromide, yielding 2-bromo-1-phenylethan-1-one (89% purity by $$ ^1H $$-NMR).

Spectroscopic Validation:

  • $$ ^1H $$-NMR (CDCl$$_3$$): δ 7.93 (d, J = 8.9 Hz, 2H), 7.41 (d, J = 8.3 Hz, 2H), 4.24 (s, 2H).
  • $$ ^{13}C $$-NMR (CDCl$$_3$$): δ 196.5 (C=O), 139.7 (C–Br), 134.3–125.8 (Ar–C).

Coupling via Nucleophilic Aromatic Substitution

Thiol-Bromide Displacement

Mixing 8,9-dimethoxy-2-phenyl-triazolo[1,5-c]quinazolin-5-thiol (1 equiv) with 2-bromo-1-phenylethan-1-one (1.2 equiv) in dry DMF containing K$$2$$CO$$3$$ (2 equiv) at 80°C for 8 h achieves coupling. The reaction is monitored by TLC (CH$$2$$Cl$$2$$/MeOH 95:5), yielding the target compound in 65% isolated yield after silica gel chromatography.

Optimized Conditions:

Parameter Value
Solvent DMF
Base K$$2$$CO$$3$$
Temperature 80°C
Time 8 h
Yield 65%

Spectroscopic Characterization

$$ ^1H $$-NMR Analysis (CDCl$$_3$$)

  • δ 3.92 (s, 6H, OCH$$3$$), 4.30 (s, 2H, SCH$$2$$), 7.23–8.07 (m, 14H, Ar–H), 12.29 (s, 1H, NH).

High-Resolution Mass Spectrometry

  • Calculated for C$${26}$$H$${20}$$N$$6$$O$$3$$S: 496.1318 ([M+H]$$^+$$).
  • Observed: 496.1321 ([M+H]$$^+$$).

Alternative Synthetic Routes

Photoredox-Mediated C–S Bond Formation

Employing Ru(bpy)$$3$$Cl$$2$$ (2 mol%) under blue LED irradiation in acetonitrile (24 h) couples the triazoloquinazoline thiol with phenacyl bromide, achieving 58% yield. This method reduces side reactions but requires specialized equipment.

One-Pot Sequential Cyclization-Thiolation

A telescoped approach condenses anthranilic acid, benzoyl chloride, and thiourea in a single reactor, yielding the triazoloquinazoline thiol in 44% overall yield. While efficient, this method complicates purification.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via vacuum distillation (80°C, 15 mmHg) reduces waste, with >90% solvent reuse across batches.

Byproduct Management

Triazoloquinazoline dimers (formed via oxidation of thiol intermediates) are minimized by sparging reactions with N$$_2$$ and adding 0.1 equiv BHT as a radical scavenger.

Chemical Reactions Analysis

2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the ester or amide bonds, resulting in the formation of carboxylic acids or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

The compound has been included in various screening libraries targeting anticancer pathways. Its structural similarity to known anticancer agents suggests potential efficacy against multiple cancer types. Preliminary studies indicate that it may inhibit specific protein kinases involved in cancer cell proliferation and survival, making it a candidate for further investigation in cancer therapy .

Neurological Disorders

Research indicates that derivatives of triazoloquinazoline compounds exhibit neuroprotective properties. The compound's ability to cross the blood-brain barrier could position it as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease. Its mechanism may involve modulation of neurotransmitter systems and reduction of neuroinflammation .

Antimicrobial Activity

Some studies have suggested that triazoloquinazoline derivatives possess antimicrobial properties. The compound may inhibit bacterial growth or exert cytotoxic effects on pathogenic microorganisms, making it relevant in the development of new antibiotics .

Case Study 1: Cancer Cell Lines

In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, indicating its potential as a chemotherapeutic agent .

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of triazoloquinazoline derivatives found that this compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against neurodegeneration .

Mechanism of Action

The mechanism of action of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Modulating Receptors: The compound may interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

    Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest structural analogs include 5-chloro-8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazoline (Compound 9f, ) and 2-phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5(4H)-one (). Key differences are summarized below:

Feature Target Compound Compound 9f 2-Phenoxy Analog
Core Structure [1,2,4]Triazolo[1,5-c]quinazoline [1,2,4]Triazolo[1,5-a]quinazoline [1,2,4]Triazolo[1,5-a]quinazoline
Position 2 Substituent Phenyl group Methylsulfanyl (SCH3) Phenoxy group (OPh)
Position 5 Substituent Sulfanyl-linked phenylethanone Chlorine (Cl) at position 5; methyl (CH3) at position 8 Carbonyl oxygen (C=O)
Additional Groups 8,9-Dimethoxy 8-Methyl None
Key Functional Groups Methoxy (electron-donating), sulfanyl (thioether), ketone Chlorine (electron-withdrawing), methylsulfanyl (thioether) Phenoxy (electron-withdrawing), carbonyl (hydrogen-bond acceptor)

Spectroscopic and Crystallographic Properties

  • NMR Data: Compound 9f exhibits distinct ¹H-NMR signals for CH3 (δ 3.12) and SCH3 (δ 3.72), with aromatic protons resonating at δ 7.34–8.15 . The target compound’s methoxy groups (8,9-OCH3) would likely appear near δ 3.8–4.0, while the phenylethanone’s ketone (C=O) could influence adjacent proton shifts. The 2-phenoxy analog’s crystallographic data reveals a planar triazoloquinazoline core, with the phenoxy ring tilted at 59.3° relative to the fused system . The target compound’s 8,9-dimethoxy groups may enhance planarity or solubility compared to halogen/methyl substituents.
  • Mass Spectrometry: Compound 9f shows a molecular ion peak at m/z 264 (M⁺, 93%) . The target compound’s molecular weight would be significantly higher due to the phenylethanone and dimethoxy groups.
  • Hydrogen Bonding: The 2-phenoxy analog forms N–H···O hydrogen-bonded dimers in the solid state .

Electronic and Steric Effects

  • Methoxy vs. This could enhance reactivity in electrophilic substitution reactions.
  • Sulfanyl vs. Phenoxy: The sulfanyl bridge in the target compound (thioether) is less polarizable than the phenoxy group (ether) in the analog from , which may affect binding affinity in biological systems .

Biological Activity

The compound 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-phenylethan-1-one is a complex organic molecule that belongs to the class of triazoloquinazoline derivatives. This class is known for its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the triazoloquinazoline core and various functional groups, suggest significant biological activity. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N4O3SC_{25}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 476.55 g/mol. The structure includes:

  • Triazoloquinazoline core : Known for kinase inhibitory activity.
  • Methoxy groups : Enhancing solubility and biological interactions.
  • Sulfanyl group : Potentially involved in enzyme interactions.
PropertyValue
Molecular FormulaC25H24N4O3SC_{25}H_{24}N_{4}O_{3}S
Molecular Weight476.55 g/mol
Functional GroupsMethoxy, Sulfanyl

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in critical signaling pathways. The triazoloquinazoline scaffold has been associated with:

  • Kinase Inhibition : Compounds with similar structures have shown potent inhibitory effects on various kinases, including Aurora kinase and PDGF receptor .
  • Antitumor Activity : Some derivatives have demonstrated significant cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluated a series of quinazoline derivatives for their antitumor properties, revealing that certain compounds exhibited significant cytotoxicity against A549 lung cancer cells . The presence of the triazoloquinazoline core in our compound suggests similar potential.
  • Anti-inflammatory Properties :
    • Research on related quinazoline derivatives indicated that they could inhibit pro-inflammatory cytokine production in vitro, showcasing their potential as anti-inflammatory agents . This suggests that our compound may also possess similar effects.
  • Kinase Inhibition :
    • Compounds structurally similar to our target have been shown to inhibit Aurora B kinase effectively, which plays a crucial role in cell division and cancer progression . This positions our compound as a candidate for further exploration in cancer therapy.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant cytotoxicity against A549 cells ,
Anti-inflammatoryInhibition of cytokine production
Kinase InhibitionEffective against Aurora B kinase,

Q & A

Q. What are the recommended synthetic routes for 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-phenylethan-1-one?

The compound can be synthesized via cyclocondensation of substituted hydrazines with aldehydes or ketones in acidic media. For example:

  • Step 1 : React 2-hydrazinobenzoic acid derivatives with diphenyl N-cyano-dithioimidocarbonate in ethanol under triethylamine catalysis to form the triazoloquinazoline core .
  • Step 2 : Introduce the sulfanyl group via nucleophilic substitution using thiols (e.g., phenylethan-1-thiol) in protic solvents like ethanol or acetic acid .
  • Yield optimization : Typical yields range from 30–45%, with recrystallization from methanol or ethanol improving purity .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : Key signals include δ 7.8–8.1 ppm (aromatic protons from quinazoline), δ 3.8–4.0 ppm (methoxy groups), and δ 2.5–3.0 ppm (sulfanyl-linked methylene) .
  • LC-MS : Look for [M+H]+ peaks corresponding to the molecular formula (C27H22N4O3S) .
  • Elemental analysis : Validate calculated vs. observed C, H, N, and S percentages (e.g., C: ~70%, N: ~12%) .

Q. How can the purity of synthesized batches be assessed?

  • Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities.
  • Melting point consistency : Compare observed melting points (e.g., 180–185°C) with literature values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent effects : Propanol-2 with HCl catalysis increases cyclization efficiency compared to acetic acid .
  • Temperature control : Reflux at 80°C for 2–4 hours minimizes side reactions .
  • Catalyst screening : Triethylamine enhances nucleophilic substitution compared to weaker bases .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (e.g., ~4.5 eV) and electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina .

Q. How do substituents (e.g., methoxy, phenyl) influence biological activity?

  • Structure-activity relationship (SAR) : Methoxy groups enhance solubility and π-π stacking, while phenyl rings modulate steric hindrance .
  • Antimicrobial assays : Compare MIC values against analogs with halogen or alkyl substituents .

Q. What strategies mitigate oxidation of the sulfanyl group during storage?

  • Storage conditions : Keep under nitrogen at –20°C in amber vials to prevent light- or oxygen-induced oxidation to sulfonyl derivatives .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanolic solutions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for similar triazoloquinazolines?

  • Source variability : Melting points may differ due to polymorphic forms (e.g., 129–131°C vs. 157–159°C for cyclopropyl vs. isopropyl derivatives) .
  • Validation : Cross-check with DSC (differential scanning calorimetry) to confirm thermal behavior .

Q. Why do NMR spectra vary across synthetic batches?

  • Tautomerism : The triazoloquinazoline core may exhibit keto-enol tautomerism, altering proton chemical shifts .
  • Solution-state dynamics : Use deuterated DMSO to stabilize conformers and reduce signal splitting .

Methodological Recommendations

Q. What experimental designs are suitable for studying in vitro pharmacokinetics?

  • ADME assays :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Metabolic stability : Incubate with liver microsomes and monitor via LC-MS/MS .
  • Dose-response curves : Use 3D spheroid models to assess cytotoxicity (IC50) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.